molecular formula C6H12N2O2S B2728348 Hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide CAS No. 2193058-67-0

Hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide

Cat. No. B2728348
CAS RN: 2193058-67-0
M. Wt: 176.23
InChI Key: VNNMLQZYEMOKNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide” is a complex organic compound. It likely contains a pyrrolo[1,2-b][1,2,4]thiadiazine core, which is a type of fused heterocyclic compound . Fused heterocycles are common in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information or a known structure, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For similar compounds, many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide:

Pharmaceutical Applications

Hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide has shown potential in the development of new pharmaceuticals. Its unique structure allows it to interact with various biological targets, making it a candidate for drug design. Research has indicated its potential as an antimicrobial agent, showing activity against a range of bacterial and fungal pathogens . Additionally, its derivatives have been explored for their anti-inflammatory and analgesic properties, providing a basis for developing new pain relief medications .

Catalysis in Chemical Reactions

This compound has been investigated for its role as a catalyst in various chemical reactions. Its ability to stabilize transition states and facilitate electron transfer makes it valuable in organic synthesis. Studies have demonstrated its effectiveness in catalyzing oxidation and reduction reactions, which are crucial in the production of fine chemicals and pharmaceuticals . Its use in green chemistry as a catalyst for environmentally friendly reactions is also being explored .

Material Science and Nanotechnology

In material science, Hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide has been utilized in the synthesis of novel materials with unique properties. Its incorporation into polymer matrices has led to the development of materials with enhanced mechanical strength and thermal stability . Additionally, its potential in nanotechnology is being explored, particularly in the creation of nanocomposites and nanostructured materials for various applications, including electronics and photonics .

Agricultural Applications

The compound has shown promise in agricultural research as a potential pesticide or herbicide. Its ability to disrupt specific biological pathways in pests and weeds makes it a candidate for developing new agrochemicals. Research is ongoing to determine its efficacy and safety in agricultural settings, with the goal of providing more effective and environmentally friendly pest control solutions.

Environmental Science

Hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide is being studied for its applications in environmental science, particularly in pollution control. Its ability to degrade certain pollutants and its potential use in water treatment processes are areas of active research. The compound’s role in the removal of heavy metals and organic contaminants from water sources is being explored, aiming to develop more efficient and sustainable methods for environmental remediation.

Synthetic Organic Chemistry

The compound is also significant in synthetic organic chemistry as a building block for the synthesis of complex molecules. Its reactivity and stability make it a useful intermediate in the construction of diverse chemical entities. Researchers utilize it to develop new synthetic methodologies and to create molecules with potential applications in various fields, including pharmaceuticals and materials science.

1 2 3 : 6 : 7 : 8

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For instance, some compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

properties

IUPAC Name

2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2S/c9-11(10)5-3-7-6-2-1-4-8(6)11/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNMLQZYEMOKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2NCCS(=O)(=O)N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide

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